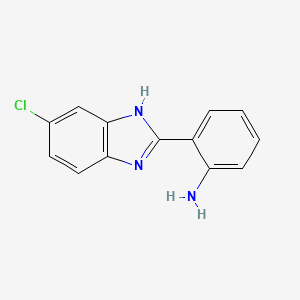

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVOGEATHKXBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5-chloro-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amines .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzimidazole, including those related to 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline, exhibit promising activity against Mycobacterium tuberculosis. For instance, a series of substituted benzimidazole derivatives were synthesized and evaluated for their antimycobacterial properties using the microplate Alamar blue assay. Compounds with similar structural features demonstrated significant inhibitory effects against M. tuberculosis, suggesting that this compound may also possess similar activity due to its structural similarity to these active compounds .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with specific protein targets associated with tuberculosis. The compound's ability to form stable complexes with proteins such as the Mtb KasA protein has been investigated using computational methods. This approach not only elucidates the binding mechanisms but also aids in the design of more potent derivatives by modifying substituents on the benzodiazole ring .

Fluorescent Probes

The compound has also been explored as a potential fluorescent probe due to its unique electronic properties. The incorporation of the benzodiazole moiety can enhance fluorescence characteristics, making it suitable for applications in bioimaging and sensing technologies. The fluorescence emission properties can be tuned by altering substituents on the aniline part of the molecule, allowing for customization based on specific application needs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, FTIR spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms .

In vitro biological assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound and its derivatives. These studies often involve comparing the activity against standard drugs to establish a benchmark for efficacy. The results indicate that modifications on the benzodiazole scaffold can significantly influence biological activity, which is crucial for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Biological Activity

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular structure of this compound includes a benzodiazole moiety with a chlorine substituent and an aniline group. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 248.68 g/mol |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains and demonstrated effectiveness comparable to standard antimicrobial agents. The mechanism of action appears to involve inhibition of bacterial growth through interaction with specific cellular targets.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's mode of action may involve inducing apoptosis or inhibiting key signaling pathways associated with tumor growth.

Case Study: Antitubercular Activity

A notable case study involved the evaluation of similar benzodiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results with minimum inhibitory concentration (MIC) values indicating strong potential as therapeutic agents against tuberculosis .

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This interaction may lead to modulation of enzyme activity or receptor signaling pathways.

Comparative Analysis with Similar Compounds

When compared to other benzodiazole derivatives, this compound exhibits unique characteristics due to its specific chlorine substitution and aniline group. This distinctive structure may enhance its reactivity and biological activity relative to similar compounds.

| Compound Name | Biological Activity |

|---|---|

| 2-(5-Chloro-benzimidazolyl)aniline | Moderate antimicrobial activity |

| 3-(5-Chloro-1H-benzodiazol-2-yl)aniline | Anticancer properties |

| 4-(5-Chloro-benzothiazolyl)aniline | Limited studies on biological activity |

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic applications of this compound. Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Identification of specific molecular targets.

- Exploration of structure–activity relationships (SAR).

Q & A

Q. What are reliable synthetic routes for 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of 2-nitroaniline derivatives with chlorinated benzaldehyde precursors under acidic conditions. Key steps include:

Condensation: React 5-chloro-1H-benzimidazole-2-carbaldehyde with aniline derivatives in ethanol/HCl.

Reduction: Reduce the nitro group to an amine using Pd/C and hydrogen gas.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Tips:

- Adjust reaction temperature (70–90°C) to minimize side products.

- Monitor reaction progress via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

Q. What safety protocols are critical when handling chlorinated benzodiazoles?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The chloro group’s electronegativity increases electron deficiency in the benzodiazole ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr).

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2) based on known inhibitors .

- QSAR Studies: Corporate substituent parameters (e.g., logP, molar refractivity) to predict bioactivity.

- Validation: Compare computational results with experimental IC values from enzyme assays .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with substituents (e.g., fluoro, methyl) at the 5-position of the benzodiazole ring.

- Bioassay Testing: Evaluate inhibitory activity against targets (e.g., kinases) using fluorescence polarization assays.

- Data Analysis: Apply multivariate regression to identify critical physicochemical parameters (e.g., hydrophobicity, steric bulk) .

Q. What are best practices for optimizing reaction yields in large-scale syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.